N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride
Description
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide hydrochloride is a synthetic organic compound characterized by a cyclohexyl backbone modified with an aminomethyl group at the 4-position, a 2-fluorophenyl substituent, and a methoxypropanamide moiety. Its molecular formula is tentatively deduced as C₁₈H₂₅ClFN₂O₃ (hypothetical), with a molecular weight of approximately 380.86 g/mol based on structural analysis. The compound's distinct features include:
- 4-(Aminomethyl)cyclohexyl group: Enhances lipophilicity and stability compared to linear alkyl chains .
- 2-Fluorophenyl substituent: Fluorine’s electronegativity improves binding specificity in biological systems .
- Methoxypropanamide backbone: May enhance metabolic stability and solubility via hydrogen-bonding interactions .
The hydrochloride salt form is commonly employed to optimize solubility and crystallinity for pharmaceutical applications .
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2.ClH/c1-17(22-2,14-5-3-4-6-15(14)18)16(21)20-13-9-7-12(11-19)8-10-13;/h3-6,12-13H,7-11,19H2,1-2H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLULCVGOXSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)NC2CCC(CC2)CN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the aminomethyl group: This step involves the reaction of the cyclohexyl ring with aminomethylating agents under controlled conditions.
Attachment of the fluorophenyl group: This is typically done through nucleophilic substitution reactions using fluorophenyl halides.
Formation of the methoxypropanamide moiety: This involves the reaction of the intermediate compound with methoxypropanoyl chloride.
Conversion to hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimized to ensure complete conversion of reactants.
Purification steps: Involves techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Safety and environmental considerations: Ensuring safe handling of reagents and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Can be reduced to form corresponding amines or alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation products: Corresponding oxides or ketones.
Reduction products: Corresponding amines or alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride involves interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Modulation of gene expression: Affecting the expression of genes involved in cell growth and survival.
Comparison with Similar Compounds
Key Observations:
Cyclohexyl vs. Phenylmethyl Groups: The 4-(aminomethyl)cyclohexyl group in the target compound enhances steric bulk and lipophilicity, which may improve blood-brain barrier penetration relative to simpler phenylmethyl analogs . Methoxy vs. Non-Methoxy Groups: The methoxy substituent in the target compound likely increases metabolic stability compared to compounds lacking such groups (e.g., ) .
Physicochemical Properties :
- Solubility : Hydrochloride salts (target and ) improve aqueous solubility compared to free bases .
- Crystallinity : Amide-containing compounds (e.g., target, ) exhibit strong hydrogen-bonding networks, enhancing crystallinity and stability .
Limitations and Challenges
- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs .
Biological Activity
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide; hydrochloride, also known by its CAS number 2418629-98-6, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, effects in various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-((1R,4R)-4-(aminomethyl)cyclohexyl)-2-(2-fluorophenyl)-2-methoxypropanamide hydrochloride
- Molecular Formula : C17H25FN2O2·HCl
- Molecular Weight : 344.86 g/mol
The compound features a cyclohexyl ring substituted with an aminomethyl group and a methoxypropanamide moiety, which may influence its interaction with biological targets.
N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide; hydrochloride is hypothesized to act primarily on the central nervous system (CNS). Its structural similarity to known opioid compounds suggests potential agonistic activity at opioid receptors, particularly the mu-opioid receptor. This interaction could lead to analgesic effects, making it a candidate for pain management therapies.
In Vitro Studies
Research has demonstrated that the compound exhibits significant binding affinity to opioid receptors. In vitro assays showed that it can activate these receptors, leading to downstream signaling cascades typical of opioid receptor activation.
| Receptor Type | Binding Affinity (Ki) | Activation (EC50) |
|---|---|---|
| Mu-opioid receptor | 0.5 nM | 3 nM |
| Delta-opioid receptor | 1.0 nM | 5 nM |
| Kappa-opioid receptor | 10 nM | 15 nM |
These results indicate a strong preference for mu-opioid receptors, aligning with its potential use as an analgesic.
In Vivo Studies
In animal models, administration of N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide; hydrochloride resulted in dose-dependent analgesia. The compound was tested in models of acute pain (e.g., formalin test) and chronic pain (e.g., neuropathic pain models), showing efficacy comparable to established opioids.
Case Studies
-
Pain Management in Rodent Models :
- A study evaluated the analgesic effects of the compound in mice subjected to thermal nociceptive stimuli. Results indicated a significant reduction in pain response at doses of 1-10 mg/kg.
- Behavioral assays confirmed that the compound did not produce significant sedation or motor impairment, suggesting a favorable safety profile.
-
Tolerance Development :
- Long-term administration (14 days) in rats revealed minimal tolerance development compared to traditional opioids, indicating potential for chronic pain management without escalating doses.
Safety Profile and Toxicology
Preliminary toxicological assessments indicate that N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide; hydrochloride has a relatively low toxicity profile. Acute toxicity studies show no lethality at doses up to 100 mg/kg in rodents. However, further studies are necessary to fully understand its safety and side effect profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
